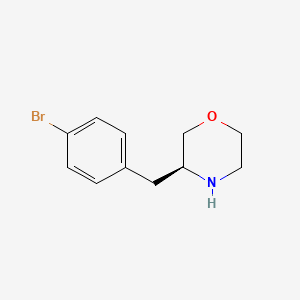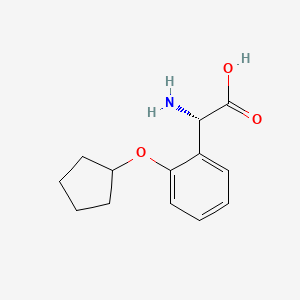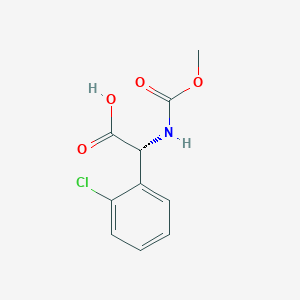
(R)-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chlorophenyl group, a methoxycarbonyl group, and an amino acid moiety, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and glycine derivatives.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with glycine derivatives under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Esterification: The amine is subsequently esterified with methoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of ®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The presence of the chlorophenyl group allows for interactions with hydrophobic pockets in proteins, while the methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-Bromophenyl)-2-((methoxycarbonyl)amino)acetic acid: Similar structure with a bromine atom instead of chlorine.
®-2-(2-Fluorophenyl)-2-((methoxycarbonyl)amino)acetic acid: Contains a fluorine atom in place of chlorine.
®-2-(2-Methylphenyl)-2-((methoxycarbonyl)amino)acetic acid: Features a methyl group instead of chlorine.
Uniqueness
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C10H10ClNO4 |
|---|---|
Peso molecular |
243.64 g/mol |
Nombre IUPAC |
(2R)-2-(2-chlorophenyl)-2-(methoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-16-10(15)12-8(9(13)14)6-4-2-3-5-7(6)11/h2-5,8H,1H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
Clave InChI |
GTUZXWNEKXNDOE-MRVPVSSYSA-N |
SMILES isomérico |
COC(=O)N[C@H](C1=CC=CC=C1Cl)C(=O)O |
SMILES canónico |
COC(=O)NC(C1=CC=CC=C1Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13044511.png)

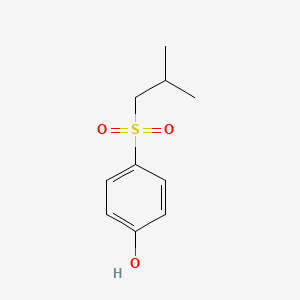

![6-Bromo-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13044531.png)


![N-Hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13044549.png)
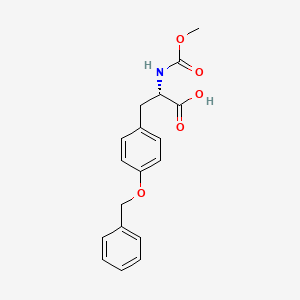
![Methyl 4-[2-(1,1,2,2,2-pentafluoroethyl)-2-pyrrolidinyl]phenyl ether](/img/structure/B13044571.png)
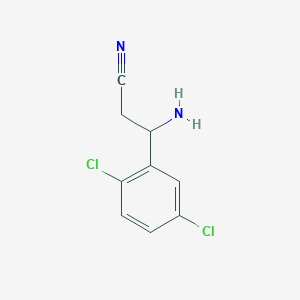
![cis-Hexahydro-1H-pyrrolo[3,4-C]pyridin-4(2H)-one hcl](/img/structure/B13044591.png)
